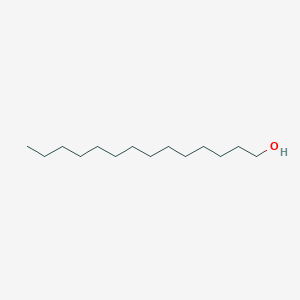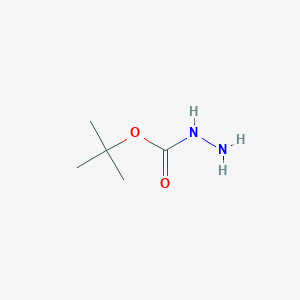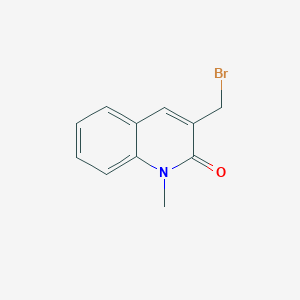
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone, also known as BMQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BMQ is a quinoline derivative that contains a bromomethyl group at the 3-position and a methyl group at the 1-position of the quinoline ring.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been studied for its potential use as an antimalarial agent. In addition, 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been studied for its potential use as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is not fully understood. However, it has been proposed that 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Effets Biochimiques Et Physiologiques
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have biochemical and physiological effects in various studies. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to inhibit the growth of Plasmodium falciparum. In addition, 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has been shown to have fluorescent properties, making it a potential imaging agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is its potential as a chemotherapeutic agent and antimalarial agent. 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone has also been shown to have fluorescent properties, making it a potential imaging agent. However, one limitation of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone is its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone research. One direction is to further study its potential as a chemotherapeutic agent and antimalarial agent. Another direction is to study its fluorescent properties for imaging applications. Additionally, further studies are needed to determine the safety and efficacy of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone for potential clinical use.
Méthodes De Synthèse
The synthesis of 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone involves the reaction of 3-chloromethyl-1-methylquinolin-2(1H)-one with sodium bromide in the presence of a phase-transfer catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-(Bromomethyl)-1-methyl-2(1H)-quinolinone.
Propriétés
Numéro CAS |
114561-16-9 |
|---|---|
Nom du produit |
3-(Bromomethyl)-1-methyl-2(1H)-quinolinone |
Formule moléculaire |
C11H10BrNO |
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,7H2,1H3 |
Clé InChI |
FWDUPDPRMYXHMC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
SMILES canonique |
CN1C2=CC=CC=C2C=C(C1=O)CBr |
Synonymes |
2(1H)-Quinolinone,3-(bromomethyl)-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



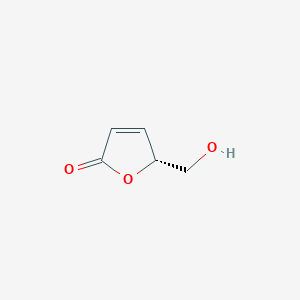
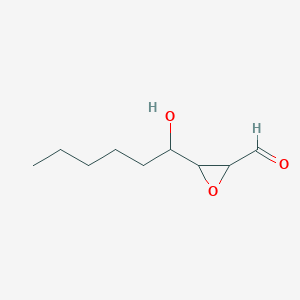
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
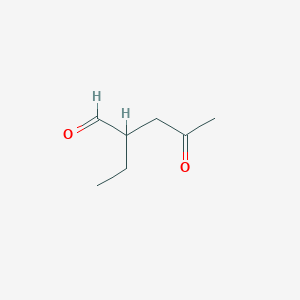
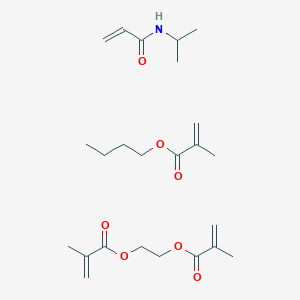
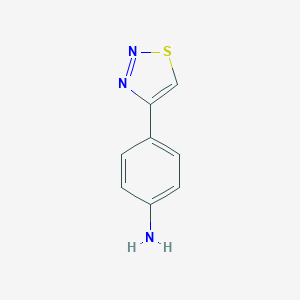
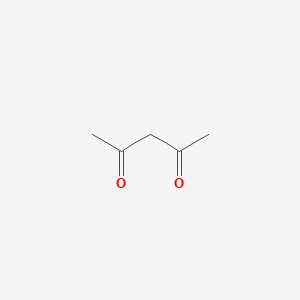
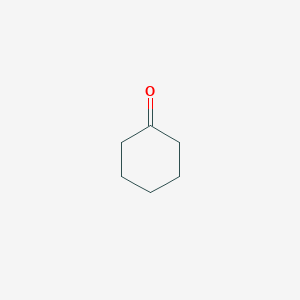
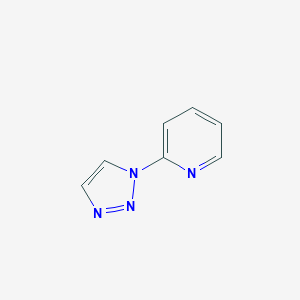
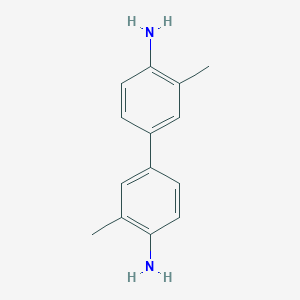
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
